Manganese(II) formate Manganese(II) formate
Brand Name: Vulcanchem
CAS No.: 3251-96-5
VCID: VC3789387
InChI: InChI=1S/CH2O2.Mn/c2-1-3;/h1H,(H,2,3);
SMILES: C(=O)[O-].C(=O)[O-].[Mn+2]
Molecular Formula: CH2MnO2
Molecular Weight: 100.963 g/mol

Manganese(II) formate

CAS No.: 3251-96-5

Cat. No.: VC3789387

Molecular Formula: CH2MnO2

Molecular Weight: 100.963 g/mol

* For research use only. Not for human or veterinary use.

Manganese(II) formate - 3251-96-5

Specification

CAS No. 3251-96-5
Molecular Formula CH2MnO2
Molecular Weight 100.963 g/mol
IUPAC Name formic acid;manganese
Standard InChI InChI=1S/CH2O2.Mn/c2-1-3;/h1H,(H,2,3);
Standard InChI Key HYFPVPNWNRFTMP-UHFFFAOYSA-N
SMILES C(=O)[O-].C(=O)[O-].[Mn+2]
Canonical SMILES C(=O)O.[Mn]

Introduction

Chemical Identity and Basic Properties

Manganese(II) formate is a coordination compound consisting of manganese(II) cations (Mn²⁺) and formate anions (HCO₂⁻) in a 1:2 ratio. Its molecular formula, C2H2MnO4\text{C}_2\text{H}_2\text{MnO}_4, corresponds to a molar mass of 144.972 g/mol . Discrepancies in early literature regarding its formula (e.g., CH₂MnO₂ in some sources ) have been resolved through crystallographic studies confirming the Mn(O2CH)2\text{Mn(O}_2\text{CH)}_2 structure .

Table 1: Physical and Chemical Properties

PropertyValueSource
Melting Point129.5 °C (lit.)
Density1.95 g/cm³
Water SolubilityHighly soluble
Crystal SystemRhombohedral (R3cR\overline{3}c)
Magnetic OrderingAntiferromagnetic below 3.5 K

The compound’s solubility in polar solvents like water and tetrahydrofuran (THF) facilitates its use in homogeneous catalysis . Its thermal stability allows for decomposition studies, revealing an activation enthalpy of 17.2±1.017.2 \pm 1.0 kcal/mol during dehydration .

Synthesis and Industrial Production

Solvothermal Synthesis

Anhydrous manganese(II) formate is synthesized via solvothermal recrystallization of manganese(II) formate dihydrate (Mn(O2CH)22H2O\text{Mn(O}_2\text{CH)}_2\cdot2\text{H}_2\text{O}) in formic acid at elevated temperatures . This method produces single crystals suitable for X-ray diffraction analysis, revealing a three-dimensional perovskite-like framework with octahedral Mn²⁺ centers bridged by anti-anti formate ligands (Mn–O distance: 2.187 Å) .

Solid-State Dehydration

The dihydrate undergoes topotactic dehydration upon heating, retaining crystallinity despite the loss of water molecules:

Mn(O2CH)22H2OΔMn(O2CH)2+2H2O\text{Mn(O}_2\text{CH)}_2\cdot2\text{H}_2\text{O} \xrightarrow{\Delta} \text{Mn(O}_2\text{CH)}_2 + 2\text{H}_2\text{O}

This process occurs via a first-order kinetic mechanism, making it industrially viable for large-scale production .

Structural and Magnetic Characteristics

Crystalline Architecture

The anhydrous form adopts a rhombohedral structure (R3cR\overline{3}c) at room temperature, transitioning to monoclinic (C2/cC2/c) at 335 K due to formate ligand rearrangement . Each Mn²⁺ ion coordinates with six oxygen atoms from six distinct formate groups, creating a robust 3D network resistant to structural collapse during phase transitions .

Magnetic Behavior

Magnetic susceptibility measurements reveal antiferromagnetic ordering below 3.5 K, attributed to superexchange interactions between Mn²⁺ ions through the formate bridges . The Néel temperature (TNT_N) of 3.5 K positions it as a model system for studying low-dimensional magnetism in metal-organic frameworks.

CatalystSubstrateYield (%)TONConditions
Mn-2KHCO₃9555,00090°C, 60 bar H₂, THF
Mn-3K₂CO₃ + Glu6538,00090°C, 60 bar H₂, H₂O

Comparative Analysis with Related Compounds

Manganese(II) Acetate vs. Formate

While both salts serve as Mn²⁺ sources, the formate’s smaller anion size enables tighter packing in crystal lattices, enhancing thermal stability (decomposition temperature: 129.5°C vs. 80°C for acetate) .

Iron and Cobalt Analogues

Manganese catalysts outperform iron and cobalt counterparts in bicarbonate hydrogenation, with Fe systems yielding ≤13% formate under identical conditions . This superiority stems from Mn’s optimal Lewis acidity and redox flexibility.

Future Directions and Challenges

Ongoing research focuses on:

  • Nanostructured Forms: Enhancing surface area for improved catalytic activity.

  • Hybrid Materials: Combining with conductive matrices (e.g., graphene) for electrochemical applications.

  • Toxicity Mitigation: Developing coated or encapsulated variants to reduce environmental release.

The compound’s reversible phase transitions and magnetic ordering further position it as a candidate for spin-based electronic devices .

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